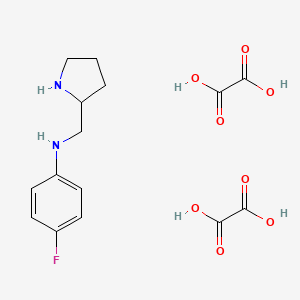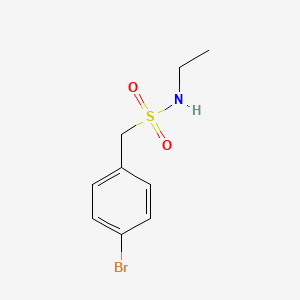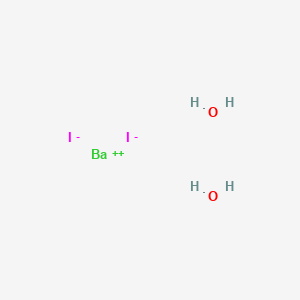
4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate, commonly abbreviated as 4F-PMA, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of aniline and is a substituted pyrrolidine compound. 4F-PMA is a white crystalline solid that has a melting point of 173-175°C and a boiling point of 350°C. It is soluble in organic solvents such as ethanol and acetone and is slightly soluble in water.
Scientific Research Applications
Molecular Docking and QSAR Studies
The compound's analogs have been studied for their role as c-Met kinase inhibitors, primarily through molecular docking and quantitative structure-activity relationship (QSAR) methodologies. These studies help understand molecular orientations, active conformations, and biological activities of such inhibitors (Caballero et al., 2011).
Coordination Polymers Synthesis
The research on similar fluoro-substituted compounds includes the synthesis and nanostructure synthesis of coordination polymers, potentially offering insights into supramolecular assembly and the role of weak intermolecular interactions (Hajiashrafi et al., 2015).
Electrochemical and Biological Studies
A closely related compound, 4-fluoro-N-(2-pyridiylmethylene)-aniline, has been synthesized and characterized, with its electrochemical properties and antimicrobial activities against various bacterial strains being analyzed, indicating its potential in biological applications (Koske et al., 2018).
Monitoring Ligand Substitution in Metal Complexes
Research on the monitoring of ligand substitution in metal complexes using fluorophore-tagged compounds sheds light on the applications of these compounds in fluorescence-based detection and catalysis (Halter et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLRGEGPBUXCBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=C(C=C2)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)





![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)


